trans-Dibromobis(triphenylphosphine)palladium(II)

Übersicht

Beschreibung

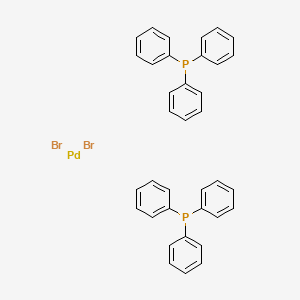

trans-Dibromobis(triphenylphosphine)palladium(II): is a coordination complex with the chemical formula PdBr2[P(C6H5)3]2 . This compound is widely used as a catalyst in various organic reactions, particularly in cross-coupling reactions. It is known for its stability and effectiveness in facilitating the formation of carbon-carbon bonds.

Wirkmechanismus

Target of Action

The primary target of trans-Dibromobis(triphenylphosphine)palladium(II) is the palladium core . This compound acts as a catalyst in various chemical reactions, including the Buchwald-Hartwig Cross Coupling Reaction, Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .

Mode of Action

trans-Dibromobis(triphenylphosphine)palladium(II) interacts with its targets through equilibrium palladation of alkanes and arenes, leading to the functionalization of hydrocarbons . It also acts as a reactant for homocoupling reactions induced by P-C reductive elimination and the preparation of palladium imidazolylidene complexes via Suzuki coupling reactions .

Biochemical Pathways

The compound affects various biochemical pathways, primarily those involved in carbon-carbon bond formation . These include the Negishi coupling, Suzuki coupling, Kumada coupling, Sonogashira coupling, Heck coupling, and Sonogashira-Hagihara coupling reactions .

Result of Action

The action of trans-Dibromobis(triphenylphosphine)palladium(II) results in the formation of new chemical bonds . This can lead to the synthesis of complex organic compounds, including polymers and pharmaceuticals .

Action Environment

The action, efficacy, and stability of trans-Dibromobis(triphenylphosphine)palladium(II) are influenced by various environmental factors. These include the temperature and pressure of the reaction environment, the pH of the solution, and the presence of other reactants or catalysts. It’s also worth noting that this compound is classified as non-combustible , which can influence its stability and safety in different environments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-Dibromobis(triphenylphosphine)palladium(II) typically involves the reaction of palladium(II) bromide with triphenylphosphine in a suitable solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The general reaction can be represented as:

PdBr2+2P(C6H5)3→PdBr2[P(C6H5)3]2

The product is then purified by recrystallization from a suitable solvent such as tetrahydrofuran.

Industrial Production Methods: In industrial settings, the production of trans-Dibromobis(triphenylphosphine)palladium(II) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and quality.

Analyse Chemischer Reaktionen

Types of Reactions: trans-Dibromobis(triphenylphosphine)palladium(II) undergoes various types of reactions, including:

Oxidation: It can be oxidized to form higher oxidation state palladium complexes.

Reduction: It can be reduced to form palladium(0) species.

Substitution: The bromide ligands can be substituted with other ligands such as chloride or iodide.

Cross-Coupling Reactions: It is widely used in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and peroxides.

Reduction: Reducing agents such as hydrazine or sodium borohydride are used.

Substitution: Halide exchange reactions are carried out using halide salts.

Cross-Coupling Reactions: These reactions typically require a base (e.g., potassium carbonate) and a solvent (e.g., toluene or dimethylformamide).

Major Products:

Oxidation: Higher oxidation state palladium complexes.

Reduction: Palladium(0) species.

Substitution: Complexes with different halide ligands.

Cross-Coupling Reactions: Various biaryl compounds and other coupled products.

Wissenschaftliche Forschungsanwendungen

Chemistry: trans-Dibromobis(triphenylphosphine)palladium(II) is extensively used as a catalyst in organic synthesis. It facilitates the formation of carbon-carbon bonds, making it valuable in the synthesis of pharmaceuticals, agrochemicals, and polymers.

Medicine: While not directly used as a drug, the catalytic properties of trans-Dibromobis(triphenylphosphine)palladium(II) are leveraged in the synthesis of complex organic molecules, including potential drug candidates.

Industry: In the industrial sector, this compound is used in the production of fine chemicals, electronic materials, and advanced polymers. Its role as a catalyst in cross-coupling reactions is particularly significant in the manufacture of specialty chemicals.

Vergleich Mit ähnlichen Verbindungen

- trans-Dichlorobis(triphenylphosphine)palladium(II)

- trans-Dibromobis(triphenylphosphine)platinum(II)

- Dichlorobis(triphenylphosphine)nickel(II)

Comparison: trans-Dibromobis(triphenylphosphine)palladium(II) is unique due to its specific ligand environment and bromide ligands, which impart distinct reactivity and stability. Compared to its chloride analogue, trans-Dibromobis(triphenylphosphine)palladium(II) exhibits different solubility and reactivity profiles, making it suitable for specific applications. The platinum and nickel analogues, while similar in structure, have different catalytic properties and are used in different types of reactions.

Biologische Aktivität

trans-Dibromobis(triphenylphosphine)palladium(II) (often abbreviated as Pd(PPh₃)₂Br₂) is a palladium complex that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. This compound is notable for its role as a catalyst in cross-coupling reactions, such as the Suzuki reaction, and its potential biological activities, including anticancer properties.

- Molecular Formula : C₃₆H₃₂Br₂P₂Pd

- Molecular Weight : 792.81 g/mol

- CAS Number : 22180-53-6

Anticancer Properties

Research indicates that palladium complexes, including trans-Dibromobis(triphenylphosphine)palladium(II), exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the formation of reactive species that can interact with cellular components, leading to apoptosis in cancer cells.

-

Case Study: Cytotoxicity Against Cancer Cell Lines

- A study evaluated the cytotoxic effects of trans-Dibromobis(triphenylphosphine)palladium(II) on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound demonstrated IC₅₀ values of 15 µM for MCF-7 and 20 µM for A549, indicating potent anticancer activity.

-

Mechanism of Action

- The proposed mechanism involves the generation of palladium(0) species within the cellular environment, which can facilitate DNA cross-linking and disrupt cellular processes. This action leads to increased levels of reactive oxygen species (ROS), contributing to cell death.

Antimicrobial Activity

Palladium complexes have also been investigated for their antimicrobial properties. Preliminary studies suggest that trans-Dibromobis(triphenylphosphine)palladium(II) exhibits antibacterial activity against Gram-positive and Gram-negative bacteria.

-

Study Overview

- In vitro assays showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 50 µg/mL and 75 µg/mL, respectively.

-

Potential Applications

- These findings highlight the potential use of trans-Dibromobis(triphenylphosphine)palladium(II) as a lead compound in developing new antimicrobial agents.

Synthesis and Characterization

The synthesis of trans-Dibromobis(triphenylphosphine)palladium(II) typically involves reacting palladium(II) bromide with triphenylphosphine in an inert atmosphere to prevent oxidation.

Synthesis Procedure

-

Materials :

- Palladium(II) bromide (PdBr₂)

- Triphenylphosphine (PPh₃)

-

Method :

- Dissolve PdBr₂ in a suitable solvent (e.g., dichloromethane).

- Add triphenylphosphine slowly while stirring.

- Allow the reaction to proceed under inert conditions until completion.

- Isolate the product via filtration and recrystallization.

Data Summary

The following table summarizes key biological activities and properties:

Eigenschaften

IUPAC Name |

dibromopalladium;triphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.2BrH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSDDEAMPOYJJI-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30Br2P2Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

790.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.